2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide
Description
Propriétés
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-5-27(6-2)20(29)14-32-23-24-17-13-19(31-4)18(30-3)12-16(17)22-25-21(26-28(22)23)15-10-8-7-9-11-15/h7-13H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICLIOSZKKQXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a triazoloquinazoline core and various functional groups. The molecular formula is , with a molecular weight of 489.5 g/mol. Its structure contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 902593-98-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can bind to enzymes and receptors involved in critical cellular pathways such as apoptosis and inflammation. These interactions are essential for understanding the pharmacological profile of the compound and optimizing its therapeutic potential.
Key Mechanisms:
- Apoptosis Induction : The compound has shown pro-apoptotic effects in various cancer cell lines, leading to increased cell death through the activation of intrinsic apoptotic pathways.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to elevate ROS levels in treated cells, which is a significant factor in inducing apoptosis.
- Inhibition of Signaling Pathways : The compound appears to inhibit key signaling pathways associated with cancer progression, including the Ras-mediated signaling cascade.
Biological Activity Studies
Recent studies have evaluated the biological activities of 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide through various assays:
-
Anticancer Activity :
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines. For instance, MTT assays revealed reduced cell viability in HepG2 liver cancer cells treated with the compound.
- Flow cytometry analyses indicated an increase in apoptotic cells following treatment, correlating with elevated ROS levels.
-
Antimicrobial Activity :
- Preliminary evaluations suggest that the compound exhibits antimicrobial properties against a range of pathogens, although specific data on efficacy and mechanisms remain limited.
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation markers in cell models, suggesting its utility in treating inflammatory diseases.
Case Studies
A notable study explored the effects of this compound on Ras-mediated tumorigenesis. The results indicated that treatment led to:
- Downregulation of H-Ras Protein Expression : This was linked to decreased activation of downstream signaling pathways such as protein kinase B and extracellular signal-regulated kinase.
- Increased Apoptosis : Enhanced levels of apoptotic markers were observed following treatment with the compound.
Comparaison Avec Des Composés Similaires
Triazolopyrimidine Derivatives
Compounds like 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and [1,2,4]triazolo[4,3-c]pyrimidine (9) exhibit distinct differences:
| Property | [1,2,4]triazolo[1,5-c]pyrimidines (e.g., 8) | [1,2,4]triazolo[4,3-c]pyrimidines (e.g., 9) |
|---|---|---|
| Melting Point | Lower (e.g., 6: 165°C) | Higher (e.g., 7: 210°C) |
| 1H-NMR Shifts | C2-H: δ 8.2 ppm; C5-H: δ 7.8 ppm | C3-H: δ 8.6 ppm; C5-H: δ 8.1 ppm |
| Synthetic Pathway | Formed via formic acid-mediated isomerization | Direct cyclization from triethyl orthoformate |
Antimicrobial and Antitumor Triazoloquinazolines
- Compound 100 : Inhibits S. aureus (MIC 12.5 µg/mL) via thiolate-mediated disruption of bacterial membranes .
- Potassium 2-hetaryl derivatives (102a–c) : Exhibit activity against methicillin-resistant S. aureus (MRSA), with furan-2-yl substituents (102c) showing superior efficacy .
- Target Compound : While direct antimicrobial data are unavailable, its dimethoxy groups may enhance membrane permeability, similar to 102c.
Adenosine Receptor Antagonists
- MRS1220 : A triazoloquinazoline with a benzene acetamide group; binds A3 receptors (Ki < 1 nM) but lacks selectivity over A1/A2 subtypes .
- [³H]MRE 3008F20 : A pyrazolo-triazolo-pyrimidine with high A3 selectivity (1,294-fold over A1). The target compound’s diethylacetamide may reduce CNS side effects compared to MRS1220’s benzamide .
PDE1 Inhibitors
- 6H-Pyrido[3,2-e]triazolopyrimidin-5-ones: PDE1 inhibitors for neurological disorders.
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (µg/mL) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| Target Compound | 3.8* | 15.2 (PBS) | 4.8 (Human liver microsomes) |
| MRS1220 | 2.5 | 8.3 | 2.1 |
| 2-Phenoxy-triazoloquinazolinone | 2.1 | 22.5 | 6.7 |
*Estimated via fragment-based methods.
The thioether and diethylacetamide groups in the target compound likely improve metabolic stability compared to MRS1220’s ester linkages.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions starting with the triazoloquinazoline core, typically formed via cyclization of precursors like 2-hydrazinobenzoic acid under acidic/basic conditions. Key steps include:
- Thioether linkage formation : Reacting the quinazoline core with thiol-containing intermediates (e.g., N,N-diethyl-2-mercaptoacetamide) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 6–12 hours .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended to achieve >95% purity .
Yield optimization requires precise control of temperature, solvent choice (e.g., ethanol for cyclization), and stoichiometric ratios of reagents (1:1.2 molar ratio of core to thiol intermediate) .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ ~3.8–4.0 ppm, phenyl protons at δ ~7.2–7.6 ppm) .
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode validates molecular weight (e.g., m/z 515.58 for [M+H]⁺) .
- X-ray Crystallography : Single-crystal diffraction resolves planar triazoloquinazoline systems and dihedral angles (e.g., phenyl ring alignment at ~59° relative to the core) .
Advanced Research Questions
Q. What strategies are used to investigate its biological activity, particularly enzyme inhibition?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant protein kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ luminescence assays. Pre-incubate the compound (1–10 µM) with kinase and ATP, then quantify residual ATP after 1 hour .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC₅₀ values are calculated after 48-hour exposure, with cisplatin as a positive control .
- Docking studies : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 1M17) to predict binding modes and key interactions (e.g., hydrogen bonding with methoxy groups) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to modulate electron density. Compare IC₅₀ values in kinase assays .
- Thioether modification : Substitute the thioacetamide group with sulfonamide or ester linkages to alter solubility and target affinity. Monitor changes via SPR (surface plasmon resonance) binding kinetics .
- Crystallographic data : Use X-ray-derived torsion angles to predict steric hindrance and optimize substituent bulk (e.g., cyclohexyl vs. cyclopentyl groups) .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Replicate assays under uniform conditions (e.g., ATP concentration fixed at 10 µM in kinase assays) to minimize variability .
- Metabolic stability testing : Use hepatic microsomes (human or murine) to assess if discrepancies arise from differential compound degradation. Monitor parent compound levels via LC-MS/MS over 60 minutes .
- Orthogonal validation : Cross-verify activity with alternative methods (e.g., Western blotting for phosphorylated kinase substrates after treatment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
